S-Benzyl-L-homocysteine

Description

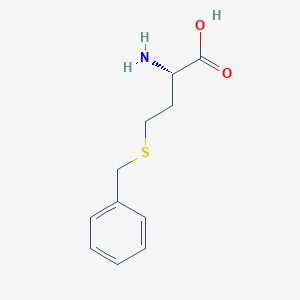

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15NO2S |

|---|---|

Molecular Weight |

225.31 g/mol |

IUPAC Name |

(2S)-2-amino-4-benzylsulfanylbutanoic acid |

InChI |

InChI=1S/C11H15NO2S/c12-10(11(13)14)6-7-15-8-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14)/t10-/m0/s1 |

InChI Key |

KIPDMPPOTUGMPW-JTQLQIEISA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CSCC[C@@H](C(=O)O)N |

Canonical SMILES |

C1=CC=C(C=C1)CSCCC(C(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of S Benzyl L Homocysteine

Chemoenzymatic Synthesis Approaches

Chemoenzymatic strategies combine the selectivity of enzymes with the practicality of chemical synthesis, offering efficient routes to complex molecules. In the context of S-Benzyl-L-homocysteine, these approaches are primarily utilized for stereochemical control and for its role as a precursor in the synthesis of complex biomolecules.

Enzymatic Resolution Techniques for Stereoisomers

The biological activity of amino acid derivatives is highly dependent on their stereochemistry. Enzymatic kinetic resolution is a powerful technique to separate racemic mixtures into their constituent enantiomers by leveraging the high stereoselectivity of enzymes. taylorandfrancis.comresearchgate.net While direct enzymatic resolution of racemic S-benzyl-homocysteine is not extensively detailed, the principles are well-established using related sulfur-containing amino acids and enzymes capable of stereoselective transformations.

Enzymes such as C-S β-lyases and lipases are prime candidates for such resolutions. d-nb.info For instance, C-S β-lyases can catalyze the cleavage of the carbon-sulfur bond in a stereoselective manner. d-nb.info A study on S-benzyl-L-cysteine, a close structural analog, demonstrated the use of tryptophanase to determine C-S β-lyase activity, highlighting the potential for enzymes to act on S-benzylated amino acids. d-nb.info Similarly, lipases are widely used for the kinetic resolution of chiral substrates through enantioselective hydrolysis or esterification. d-nb.info

Another relevant approach is dynamic kinetic resolution (DKR), which combines enzymatic resolution with in-situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired stereoisomer. taylorandfrancis.com A three-enzyme cascade has been reported for the synthesis of S-adenosyl-L-homocysteine (SAH) from racemic homocysteine thiolactone, which involves a racemase to convert the D-enantiomer, demonstrating the power of enzymatic DKR in homocysteine chemistry. nih.govcore.ac.uk

Role as a Precursor in S-Adenosylmethionine Analog Synthesis

This compound is a crucial and common precursor in the synthesis of S-adenosyl-L-methionine (SAM) analogs. nih.gov SAM is a universal methyl donor in countless biological reactions, and its analogs are invaluable tools for studying methyltransferase enzymes and for developing therapeutic agents. nih.govacs.org The general strategy involves the deprotection of the benzyl (B1604629) group from this compound to generate L-homocysteine, which is then enzymatically or chemically coupled to an adenosine (B11128) moiety or its analog. nih.gov

The chemoenzymatic synthesis of SAM analogs often utilizes methionine adenosyltransferases (MATs). nih.govnih.gov These enzymes catalyze the reaction between ATP and methionine (or a methionine analog) to produce SAM. nih.gov By using engineered or promiscuous MAT variants, a wide range of L-homocysteine derivatives, obtained from precursors like this compound, can be converted into the corresponding SAM analogs. researchgate.net For example, after removing the benzyl group from this compound, the resulting L-homocysteine can be used as a substrate for MAT enzymes in the presence of ATP to generate various SAM analogs. nih.gov This approach circumvents the challenges of direct chemical alkylation of S-adenosyl-L-homocysteine (SAH), which often results in low yields and diastereomeric mixtures. nih.gov

Chemical Synthesis Routes

Traditional chemical synthesis provides robust and scalable methods for preparing this compound and its derivatives. These routes often start from readily available precursors like homocysteine thiolactone or homocysteine itself.

Preparation from Homocysteine Thiolactone

Homocysteine thiolactone, a cyclic thioester of homocysteine, is a versatile and reactive building block for synthesizing homocysteine derivatives. mdpi.comchemimpex.com The synthesis of S-alkyl-homocysteines can be achieved by reacting the thiolactone with an appropriate alkyl halide in a basic solution. researchgate.net

The synthesis of this compound from L-homocysteine thiolactone involves a two-step, one-pot process. First, the thiolactone ring is opened under basic conditions to expose the thiol group. This is immediately followed by nucleophilic attack of the resulting thiolate on benzyl bromide or benzyl chloride to form the stable thioether bond. Care must be taken as homocysteine thiolactone can be unstable in alkali, potentially leading to side products. mdpi.com A typical procedure involves dissolving the thiolactone hydrochloride salt in a basic solution (e.g., sodium methoxide) followed by the addition of the benzyl halide. google.com

Table 1: Representative Synthesis of S-Alkyl-Homocysteine from Homocysteine Thiolactone This table outlines a general method adaptable for this compound.

| Step | Reagents and Conditions | Purpose | Reported Yield (for N-acetyl derivative) |

|---|---|---|---|

| 1 | O-acetyl homoserine, CH₃COSK, DMAc, 150°C | Synthesis of N-acetyl homocysteine thiolactone intermediate. | 66% |

| 2 | N-acetyl homocysteine thiolactone, Acid hydrolysis | Deprotection to yield homocysteine thiolactone. | Not specified |

| 3 | Homocysteine thiolactone, Base (e.g., NaOH), Benzyl Halide (e.g., BnCl) | Ring opening and S-benzylation. | Not specified |

Data adapted from a Korean patent describing a similar synthesis. google.com

Benzyl Moiety Introduction and Removal Strategies

The benzyl group serves as an excellent protecting group for the thiol functionality of homocysteine due to its stability under a wide range of reaction conditions. Its introduction and removal are key steps in the manipulation of this compound.

Introduction: The most common method for introducing the benzyl group is the S-alkylation of L-homocysteine with a benzyl halide (benzyl chloride or benzyl bromide) under basic conditions. commonorganicchemistry.com The base deprotonates the thiol group, forming a thiolate anion which then acts as a nucleophile.

Removal: The cleavage of the benzyl thioether is a critical step, particularly when this compound is used as a precursor. Several methods are available, each with its own advantages depending on the substrate's sensitivity to other reagents. wikipedia.orgorganic-chemistry.org The most prevalent method is reduction with sodium metal in liquid ammonia (B1221849) (a Birch reduction), which is highly effective for cleaving benzyl thioethers. nih.govgoogle.com Catalytic hydrogenolysis using a palladium catalyst (Pd/C) and a hydrogen source is another common method, though it can be less effective for thioethers compared to benzyl ethers and may require harsh conditions or specific catalysts. commonorganicchemistry.comresearchgate.net

Table 2: Common Methods for Benzyl Group Removal from S-Benzyl Thioethers

| Method | Reagents | Typical Conditions | Notes |

|---|---|---|---|

| Reductive Cleavage (Birch Reduction) | Sodium (Na), Liquid Ammonia (NH₃) | -78°C to -33°C | Highly effective and widely used for S-benzyl deprotection. nih.govgoogle.com |

| Catalytic Hydrogenolysis | H₂, Palladium on Carbon (Pd/C) | MeOH or EtOH solvent, often requires elevated pressure. | Can be sluggish; may not be suitable for molecules with other reducible functional groups. organic-chemistry.orgresearchgate.net |

| Oxidative Cleavage | CrO₃/Acetic Acid, Ozone, NBS | Varies with reagent. | Less common for simple deprotection; can lead to sulfoxide (B87167) or sulfone formation. wikipedia.org |

| Acid-Catalyzed Cleavage | Strong acids (e.g., HF, TFA) | Refluxing temperatures. | Requires harsh conditions and is limited to acid-stable substrates. google.com |

Derivatization for Biochemical Probes and Labeled Compounds

The modification of this compound or its deprotected form, L-homocysteine, is a powerful strategy for creating biochemical probes and labeled compounds. These tools are essential for studying biological processes, identifying enzyme substrates, and for high-throughput screening. rsc.orgresearchgate.net

As previously discussed, this compound is a key intermediate for producing SAM analogs, which themselves are powerful biochemical probes for methyltransferases. nih.govacs.org By debenzylating the molecule and reacting the resulting L-homocysteine with modified adenosine triphosphate (ATP) analogs, researchers can create SAM probes bearing bioorthogonal functional groups like alkynes or azides. These groups allow for "click chemistry" ligation to reporter tags (e.g., fluorophores or biotin) for visualization and affinity purification. nih.gov

Furthermore, the homocysteine scaffold can be derivatized to create specific chemical probes. In one study, a mimic of N-homocysteinylation, 2-Amino-N-benzyl-4-mercaptobutanamide (B-hcy) , was synthesized to validate a chemoselective labeling strategy for this disease-related protein modification. rsc.org This demonstrates how the core structure of this compound can be modified to create probes for studying specific biological post-translational modifications.

For analytical purposes, derivatization is often employed to enhance detection sensitivity and chromatographic separation. researchgate.netacs.org Reagents like benzoyl chloride can be used to derivatize the amino group of homocysteine (after debenzylation) to improve its properties for analysis by mass spectrometry. acs.org

Table 3: Examples of Derivatization of the Homocysteine Scaffold for Probes

| Starting Material | Derivatization Strategy | Resulting Probe/Compound | Application |

|---|---|---|---|

| This compound | 1. Debenzylation 2. Enzymatic reaction with ATP analog (e.g., containing an alkyne) | Alkyne-functionalized SAM analog | Probe for methyltransferase activity via click chemistry. nih.gov |

| Homocysteine | Synthesis of an amide derivative mimicking a post-translational modification | 2-Amino-N-benzyl-4-mercaptobutanamide (B-hcy) | Small molecule model to validate probes for N-homocysteinylation. rsc.org |

| Homocysteine | Reaction with benzoyl chloride | Benzoylated homocysteine | Enhanced detection in mass spectrometry-based metabolomics. acs.org |

S Benzyl L Homocysteine in the Context of Homocysteine and Methionine Metabolism Research

Analogues in the Study of Methionine Cycle Perturbations

The methionine cycle is a critical metabolic pathway responsible for regenerating the essential amino acid methionine and producing S-adenosylmethionine (SAM), the universal methyl donor for numerous biological reactions. nih.govcreative-proteomics.com Perturbations in this cycle are linked to various diseases. nih.govnih.gov S-Benzyl-L-homocysteine is utilized as an analogue to investigate these disruptions.

Homocysteine sits (B43327) at a crucial junction in metabolism, where it can either be remethylated to methionine or enter the transsulfuration pathway. nih.govucd.ie this compound, due to its structural similarity to intermediates in the methionine cycle, can be used to probe the activity and specificity of enzymes involved in this pathway. For instance, it has been employed in the synthesis of other complex analogues to study S-adenosyl-L-methionine-dependent methyltransferases. nih.gov In one study, this compound was used as a starting material to generate the anion of homocysteine for the synthesis of S-aristeromycinyl-L-homocysteine analogues. nih.gov These analogues were then tested as inhibitors of various methyltransferases, providing insights into the structural requirements for enzyme binding and inhibition. nih.gov

The use of such analogues helps researchers understand how the accumulation of homocysteine or its derivatives might affect methylation reactions, which are vital for processes like DNA regulation and protein function. nih.gov The balance between SAM and its demethylated product, S-adenosyl-L-homocysteine (SAH), is critical, and disruptions can lead to cellular dysfunction. nih.govnih.gov

Investigation of Transsulfuration Pathway Components

The transsulfuration pathway irreversibly converts homocysteine to cysteine, playing a key role in sulfur amino acid metabolism and the production of the antioxidant glutathione. ucd.iewikipedia.orgnih.gov This pathway involves two key pyridoxal-5'-phosphate (PLP)-dependent enzymes: cystathionine (B15957) beta-synthase (CBS) and cystathionine gamma-lyase (CSE). nih.govnih.govunl.edu

This compound and its derivatives can be used to study the function and inhibition of these enzymes. The pathway begins with the condensation of homocysteine and serine, catalyzed by CBS, to form cystathionine. nih.govunl.eduuniprot.org CSE then catalyzes the cleavage of cystathionine to produce cysteine, ammonia (B1221849), and 2-oxobutanoate. medchemexpress.comuniprot.org Research has shown that under conditions of high homocysteine levels, these enzymes can catalyze alternative reactions. uniprot.orgnih.gov

For example, studies have investigated how analogues of substrates and intermediates interact with CBS and CSE. This helps to characterize the active sites of these enzymes and to design specific inhibitors. Understanding the regulation of the transsulfuration pathway is crucial, as its dysfunction can lead to hyperhomocysteinemia, a condition linked to various pathologies. nih.govmdpi.com

| Enzyme | Function in Transsulfuration | Role of Analogues in Research |

| Cystathionine beta-synthase (CBS) | Catalyzes the condensation of homocysteine and serine to form cystathionine. nih.govuniprot.org | Used to probe enzyme activity, specificity, and to develop inhibitors. |

| Cystathionine gamma-lyase (CSE/CGL) | Catalyzes the hydrolysis of cystathionine to cysteine. nih.govmedchemexpress.com | Used to study alternative reactions and the impact of substrate inhibition. nih.gov |

Role as a Precursor or Analog in S-Adenosyl-L-homocysteine (SAH) Metabolism Studies

S-adenosyl-L-homocysteine (SAH) is produced when SAM donates its methyl group and is a potent inhibitor of methyltransferases. nih.govmdpi.com The hydrolysis of SAH to homocysteine and adenosine (B11128) is catalyzed by S-adenosyl-L-homocysteine hydrolase (SAHH), and this reaction is crucial for maintaining methylation capacity. nih.govebi.ac.ukwikipedia.org

This compound serves as a precursor in the chemical synthesis of SAH analogues. These synthetic analogues are instrumental in studying the kinetics and inhibition of SAHH and methyltransferases. By modifying the homocysteine portion of the molecule, researchers can investigate the structural requirements for substrate binding and enzymatic activity. For example, this compound has been used to create base- and amino acid-modified analogues of S-aristeromycinyl-L-homocysteine to test their inhibitory effects on different methyltransferases. nih.gov

The reversible nature of the SAHH reaction means that elevated homocysteine levels can drive the synthesis of SAH, leading to the inhibition of methylation reactions. mdpi.comnih.gov Studies using analogues derived from this compound help to elucidate these regulatory mechanisms and their implications in diseases associated with impaired methylation. nih.govnih.gov

| Compound/Enzyme | Role in Metabolism | Application of this compound Derived Analogues |

| S-Adenosyl-L-homocysteine (SAH) | Product of methylation reactions; inhibitor of methyltransferases. wikipedia.orgbpsbioscience.com | Synthetic analogues are used to study enzyme inhibition and binding. nih.gov |

| S-Adenosyl-L-homocysteine hydrolase (SAHH) | Catalyzes the reversible hydrolysis of SAH to homocysteine and adenosine. nih.govwikipedia.org | Analogues help in understanding the enzyme's catalytic mechanism and regulation. researchgate.net |

| Methyltransferases | Catalyze the transfer of a methyl group from SAM to various substrates. mdpi.com | Analogues are used as specific inhibitors to probe function and structure. nih.gov |

Enzymatic Interactions and Mechanisms of Action Research

S-Benzyl-L-homocysteine as a Substrate Analog for Enzymes

The structural similarity of this compound to methionine allows it to interact with enzymes that normally bind methionine or its derivatives. This interaction is exploited to understand the geometric and chemical requirements of enzyme active sites.

Methionine Adenosyltransferases (MATs) are central to cellular metabolism, catalyzing the reaction between L-methionine and ATP to form S-adenosyl-L-methionine (SAM), the primary methyl group donor in most biological systems. nih.gov this compound, as a methionine analog, is a key component in chemoenzymatic strategies developed to study MAT activity and synthesize SAM analogs. nih.gov

In this context, this compound serves as a precursor in the synthesis of other S-alkyl analogues of methionine (SAAMs). nih.gov The typical synthesis involves treating methionine with benzyl (B1604629) chloride to produce this compound. nih.gov This compound can then be used in further reactions, for instance, by removing the benzyl group via sodium in liquid ammonia (B1221849), to generate a homocysteine intermediate for the synthesis of other SAAMs. nih.gov Engineered MATs are then utilized to convert these membrane-permeable SAAMs into the corresponding SAM analogs within a cellular environment, a strategy that overcomes the poor membrane permeability of chemically synthesized SAM analogs. nih.gov This approach allows researchers to probe the substrate promiscuity of both wild-type and engineered MATs and to generate novel SAM cofactors for studying methyltransferase targets. nih.govrsc.org

O-acetyl-L-homoserine sulfhydrolases (OAHS), also known as O-acetylhomoserine (thiol)-lyase, are enzymes involved in the biosynthesis of L-methionine. nih.govuni-freiburg.dewikipedia.org They naturally catalyze the conversion of O-acetyl-L-homoserine and a thiol, like methyl mercaptan, into L-methionine. nih.govuni-freiburg.de The versatility and promiscuity of these enzymes have been harnessed for the biotechnological production of various L-methionine analogs.

Research has focused on investigating the substrate scope of OAHS, particularly from Saccharomyces cerevisiae (ScOAHS), for its ability to produce L-methionine analogues from L-homocysteine and various organic thiols. nih.govuni-freiburg.deresearchgate.net This promiscuity allows the enzyme to synthesize a range of methionine analogs with different thioether residues. nih.govresearchgate.net While direct use of this compound as a substrate is not the primary focus, the research demonstrates that enzymes like ScOAHS can be used in cascades to produce novel SAM analogs. uni-freiburg.de The in situ production of L-methionine analogues by OAHS can then be fed into subsequent reactions catalyzed by MATs and methyltransferases. nih.govuni-freiburg.de This strategy has proven beneficial, for example, nearly doubling the conversion for ethylation in a four-enzyme cascade. nih.govresearchgate.net

| Thiol Substrate | Resulting L-Methionine Analogue | Conversion Rate |

|---|---|---|

| Ethanethiol | L-Ethionine | ~75% |

| Propanethiol | S-Propyl-L-homocysteine | Data not specified |

| Isopropanethiol | S-Isopropyl-L-homocysteine | Data not specified |

| Allyl mercaptan | S-Allyl-L-homocysteine | Data not specified |

| Benzyl mercaptan | This compound | Data not specified |

Probing Methionine Adenosyltransferases (MATs) Activity

This compound in Enzyme Inhibition Studies

The product of methyl-transfer reactions, S-adenosyl-L-homocysteine (SAH), is a potent feedback inhibitor of most SAM-dependent methyltransferases. researchgate.netnih.gov This has spurred the development of SAH analogs as chemical probes and potential therapeutic agents to modulate enzyme activity.

This compound belongs to the broader class of S-alkylated homocysteine derivatives that are studied as enzyme inhibitors. These compounds often mimic the structure of substrates, products, or transition states of enzymatic reactions. nih.gov For instance, analogs of SAH have been widely designed and synthesized to target human DNA methyltransferases (DNMTs), although they can sometimes suffer from a lack of specificity by inhibiting other SAM-dependent methyltransferases as well. researchgate.netresearchgate.net

In a related context, studies on betaine-homocysteine S-methyltransferase (BHMT) have identified S-alkylated homocysteines as highly potent inhibitors. nih.gov These inhibitors were designed to mimic the hypothetical transition state formed between the substrates betaine (B1666868) and L-homocysteine. nih.gov The structural design of these inhibitors, which includes an S-linked alkyl chain attached to a homocysteine moiety, is directly comparable to the structure of this compound. nih.gov This line of research underscores the principle that modifying the S-substituent of homocysteine is a viable strategy for creating potent enzyme inhibitors.

To understand the efficacy and mechanism of an inhibitor, a thorough kinetic characterization is essential. nih.gov This involves determining key kinetic parameters such as the Michaelis constant (K_m) and the maximum velocity (V_max) in the presence and absence of the inhibitor. numberanalytics.comfiveable.me The inhibition constant (K_i) is a critical value that quantifies the inhibitor's binding affinity; a lower K_i indicates a more potent inhibitor. numberanalytics.com

The mechanism of inhibition—whether competitive, non-competitive, uncompetitive, or mixed—can be elucidated by analyzing how the inhibitor affects K_m and V_max, often visualized using a Lineweaver-Burk plot. numberanalytics.comfiveable.mepressbooks.pub

Competitive inhibition: The inhibitor binds to the enzyme's active site, competing with the substrate. This increases the apparent K_m but leaves V_max unchanged. numberanalytics.compressbooks.pub

Non-competitive inhibition: The inhibitor binds to an allosteric site, affecting the enzyme's catalytic activity without blocking substrate binding. This decreases V_max but does not affect K_m. numberanalytics.compressbooks.pub

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This type of inhibition leads to a decrease in both V_max and K_m. numberanalytics.comfiveable.me

Mixed inhibition: The inhibitor can bind to both the free enzyme and the ES complex, affecting both K_m and V_max. fiveable.me

For example, a competitive inhibitor of BHMT, MT-Hocys, was found to have an apparent inhibition constant (K_i^app) of 12 nM, indicating high potency. nih.gov Such kinetic analyses are crucial for structure-activity relationship (SAR) studies aimed at optimizing inhibitor design. researchgate.net

| Inhibition Type | Effect on K_m | Effect on V_max | Inhibitor Binding Site |

|---|---|---|---|

| Competitive | Increases | Unchanged | Enzyme Active Site |

| Non-competitive | Unchanged | Decreases | Allosteric Site (on E or ES) |

| Uncompetitive | Decreases | Decreases | Enzyme-Substrate (ES) Complex Only |

| Mixed | Changes (Increase or Decrease) | Decreases | Enzyme and/or ES Complex |

The molecular mechanisms by which SAH analogs inhibit or inactivate enzymes can be diverse and complex. Studies on S-adenosyl-L-homocysteine hydrolase (SAH hydrolase), an enzyme that degrades SAH, have revealed several distinct inactivation pathways by various analogs. nih.govfiu.eduunileon.es

One mechanism involves the enzyme's own catalytic machinery turning an inhibitor into a reactive species. For example, some fluorine-containing adenosine (B11128) analogs are oxidized by the enzyme-bound NAD+ cofactor to form a 3'-keto derivative. fiu.edunih.gov This intermediate can then lead to time-dependent, irreversible inactivation of the enzyme. nih.gov In some cases, this process is accompanied by the release of a fluoride (B91410) anion and the complete reduction of the enzyme's NAD+ to NADH, a mechanism known as "cofactor depletion". fiu.edunih.gov

Other halogenated analogs can cause inactivation through multiple routes, including partial cofactor depletion and covalent modification of the enzyme. fiu.edu The release of halide ions from these inhibitors suggests they are converted into reactive species like acyl halides that subsequently react with nucleophilic residues in the enzyme's active site. fiu.edu Furthermore, inhibition can occur through physical mechanisms, such as when transition metal cations arrest the enzyme in a closed, inactive conformation or induce the formation of disulfide bonds within the active site. nih.govunileon.es These detailed mechanistic studies on related compounds provide a framework for understanding how this compound and its derivatives might interact with and potentially inactivate target enzymes.

Kinetic Characterization of Enzyme Inhibition

Bioconjugation and Protein Engineering Applications

This compound serves as a specialized chemical tool in the fields of bioconjugation and protein engineering, primarily through its role as a precursor in chemoenzymatic strategies. These approaches leverage the promiscuity of certain enzymes to create modified proteins and peptides with novel functionalities. The core strategy involves the enzymatic synthesis of a non-natural S-adenosyl-L-methionine (SAM) analog, which then participates in subsequent enzymatic transfer reactions.

Research has demonstrated that this compound can be used to generate S-adenosyl-S-benzyl-L-homocysteine, a SAM analog carrying a benzyl group instead of the canonical methyl group. researchgate.netrsc.org This transformation can be catalyzed by methionine adenosyltransferases (MATs), particularly engineered variants with broadened substrate specificity. researchgate.net For instance, human MAT II has shown permissiveness towards a range of S-alkylated homocysteine analogs, enabling the synthesis of diverse SAM derivatives. researchgate.net

A key application of this benzyl-containing SAM analog is in cascade reactions with SAM-dependent methyltransferases (MTs). researchgate.netnih.gov These enzymes, which naturally transfer a methyl group from SAM to a substrate, can be repurposed to transfer the larger benzyl moiety. researchgate.netresearchgate.net This process allows for the site-specific benzylation of biomolecules such as proteins and peptides. researchgate.net

One detailed study illustrates a coupled enzymatic system for peptide modification. rsc.org In this chemoenzymatic cascade, the chlorinase enzyme SalL is used to synthesize the S-benzyl-SAM analog from this compound and 5'-chloro-5'-deoxyadenosine (B559659) (ClDA). rsc.org The resulting analog is then immediately utilized by a protein arginine methyltransferase (rPRMT1) to transfer the benzyl group to a target peptide containing an arginine-glycine-glycine (RGG) motif. rsc.org This method effectively installs a benzyl group onto an arginine residue, showcasing a powerful technique for site-selective protein modification under mild, biocompatible conditions. rsc.org Such modifications are central to protein engineering, as the introduced benzyl group can alter the protein's hydrophobic properties, create specific binding interactions, or serve as a chemical handle for further bioconjugation reactions. acs.orgacs.org

The table below summarizes a specific research finding on the chemoenzymatic benzylation of a peptide using this compound.

| Component | Description |

| Enzyme System | Chlorinase (SalL) coupled with a Protein Arginine Methyltransferase (rPRMT1). rsc.org |

| Precursor | This compound. rsc.org |

| Co-Substrate | 5'-chloro-5'-deoxyadenosine (ClDA). rsc.org |

| Intermediate | S-adenosyl-S-benzyl-L-homocysteine (a SAM analog). rsc.org |

| Target Substrate | A peptide containing an Arginine-Glycine-Glycine (RGG) sequence. rsc.org |

| Reaction | Enzymatic transfer of the benzyl group from the SAM analog to the target peptide. rsc.org |

| Outcome | Site-specific benzylation of an arginine residue within the peptide. rsc.org |

This chemoenzymatic approach highlights the utility of this compound as a building block for creating proteins and peptides with tailored functions, expanding the toolkit available for chemical biology and therapeutic protein development. researchgate.net

Future Directions in S Benzyl L Homocysteine Research

Expanding Synthetic Utility for Novel Biochemical Probes

The chemical scaffold of S-Benzyl-L-homocysteine serves as a foundational building block for the synthesis of a diverse array of biochemical probes. A significant area of application lies in the development of inhibitors for various enzymes, particularly methyltransferases. The tert-butyloxycarbonyl (Boc) protected form, Boc-S-benzyl-L-homocysteine, is a versatile intermediate in peptide synthesis and drug discovery. plos.org Its stability and solubility make it an excellent candidate for constructing bioactive peptides and small molecule inhibitors. plos.org

One prominent application is in the synthesis of analogues of S-aristeromycinyl-L-homocysteine, which are evaluated as inhibitors of S-adenosyl-L-methionine (SAM)-dependent methyltransferases. nih.gov In these syntheses, the homocysteine portion is generated in situ from this compound. nih.gov These analogues have shown promise as selective inhibitors of specific methyltransferases, such as phenylethanolamine N-methyltransferase and histamine (B1213489) N-methyltransferase, highlighting the potential for developing highly specific probes for studying these enzymes. nih.gov

Furthermore, this compound is utilized in the synthesis of S-modified homocysteine derivatives that can be incorporated into more complex molecular structures, such as cytotoxic Palladium(II) pincer complexes. These complexes exhibit significant cytotoxic properties against various human cancer cell lines, with the S-benzyl derivatives often showing the highest efficacy.

The benzyl (B1604629) group of this compound can also be functionalized to create fluorescent probes. By attaching fluorophores to the benzyl ring, researchers can develop probes for imaging and tracking the localization and interactions of homocysteine-containing molecules within cellular environments. This approach is instrumental in developing tools for live-cell imaging and understanding the dynamics of metabolic pathways involving homocysteine.

Table 1: Applications of this compound in the Synthesis of Biochemical Probes

| Application Area | Derivative/Analogue | Target/Purpose |

| Peptide Synthesis | Boc-S-benzyl-L-homocysteine | Building block for bioactive peptides |

| Enzyme Inhibition | S-aristeromycinyl-L-homocysteine analogues | S-adenosyl-L-methionine-dependent methyltransferases |

| Cancer Research | Palladium(II) pincer complexes | Cytotoxic agents against cancer cell lines |

| Bioimaging | Fluorescently-tagged this compound | Probes for tracking homocysteine metabolism |

Advanced Enzymatic Studies and Mechanistic Elucidation

The structural similarity of this compound to natural enzyme substrates makes it a powerful tool for investigating enzyme mechanisms and kinetics. While direct kinetic studies on this compound are not extensively documented, its analogues and derivatives are widely used for this purpose. For instance, S-benzyl-L-cysteine, a close structural relative, is employed as a substrate to study the activity of enzymes like cysteine-S-conjugate beta-lyase. uniprot.org This suggests a strong potential for using this compound to probe the active sites and catalytic mechanisms of enzymes involved in homocysteine metabolism.

A significant area of future research lies in the use of this compound to generate analogues of S-adenosyl-L-methionine (SAM), the universal methyl donor. By replacing the methyl group of SAM with a larger, non-transferable benzyl group (via S-adenosyl-L-homocysteine derived from this compound), researchers can create potent inhibitors of methyltransferases. These "dead-end" inhibitors can trap the enzyme in a specific conformational state, allowing for detailed structural and mechanistic studies through techniques like X-ray crystallography and cryo-electron microscopy.

Moreover, the development of engineered methyltransferases that can accept bulky SAM analogues opens up new possibilities. researchgate.net this compound can serve as a precursor to synthesize these non-natural cofactors. Studying how engineered enzymes accommodate and utilize these larger substrates provides invaluable insights into the plasticity of enzyme active sites and the principles of substrate recognition and catalysis. This knowledge can then be applied to design novel biocatalysts for synthetic chemistry.

Table 2: Potential Roles of this compound in Enzymatic Studies

| Research Area | Approach | Potential Outcome |

| Mechanistic Enzymology | Use as a substrate analogue | Elucidation of active site structure and catalytic mechanism |

| Enzyme Inhibition Studies | Synthesis of SAM analogues (e.g., S-adenosyl-S-benzyl-L-homocysteine) | Trapping enzyme-inhibitor complexes for structural analysis |

| Biocatalyst Development | Precursor for non-natural cofactors for engineered enzymes | Understanding enzyme promiscuity and designing novel biocatalysts |

Novel Applications in Cellular Pathway Modulation Research

The metabolism of homocysteine is intricately linked to several critical cellular pathways, including one-carbon metabolism, transsulfuration, and the regulation of cellular redox status. mdpi.commdpi.comfrontiersin.org Disruptions in homocysteine metabolism, leading to a condition known as hyperhomocysteinemia, are associated with a range of pathologies. This compound, as a stable and cell-permeable derivative, presents a unique opportunity to modulate these pathways for research purposes.

Furthermore, this compound can be used to probe the cellular response to perturbations in the methionine cycle. The introduction of methionine analogues has been shown to be a valuable strategy for studying cellular methylation dynamics. researchgate.net this compound can be used in a similar manner to investigate how cells adapt to the presence of a non-metabolizable homocysteine analogue. This can shed light on the regulatory mechanisms that govern the flux through the methionine cycle and its interconnected pathways.

The development of "clickable" versions of this compound, incorporating alkyne or azide (B81097) functionalities, would further expand its utility in cellular research. nih.gov These probes could be used in chemoproteomic workflows to identify proteins that interact with or are modified by homocysteine-related metabolites, providing a systems-level view of its role in cellular function and dysfunction.

Table 3: Potential Applications in Cellular Pathway Modulation

| Cellular Pathway | Method of Modulation | Research Goal |

| Methylation Pathways | Influencing intracellular SAH levels | Studying the effects of global hypomethylation on cellular processes |

| Methionine Cycle | Acting as a non-metabolizable homocysteine analogue | Investigating regulatory mechanisms of one-carbon metabolism |

| Systems Biology | Use of "clickable" this compound probes | Identifying protein interaction networks related to homocysteine metabolism |

Q & A

Q. What are the standard synthetic routes for preparing S-Benzyl-L-homocysteine, and how can purity be optimized?

this compound is typically synthesized via nucleophilic substitution, where L-homocysteine reacts with benzyl chloride or benzyl bromide under basic conditions (e.g., sodium hydroxide) to protect the thiol group. Key steps include:

- Reaction optimization : Maintaining pH >10 to deprotonate the thiol group for efficient alkylation .

- Purification : Chromatography (e.g., reverse-phase HPLC) or recrystallization from ethanol-water mixtures to achieve ≥95% purity .

- Purity validation : Use NMR (e.g., ¹H and ¹³C) to confirm the absence of unreacted benzyl halides and LC-MS to detect disulfide byproducts .

Q. What safety precautions are critical when handling this compound in laboratory settings?

While specific toxicity data for this compound is limited, general precautions for thiol-containing compounds apply:

- Exposure control : Use fume hoods to avoid inhalation of dust or vapors. Wear nitrile gloves and safety goggles to prevent skin/eye contact .

- Storage : Store under nitrogen at 4°C in airtight, light-resistant containers to prevent oxidation .

- Disposal : Incinerate via authorized chemical waste facilities with scrubbers for sulfur oxide mitigation .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

Stability studies should include:

- pH-dependent degradation : Monitor via UV-Vis spectroscopy at 220–280 nm. The compound is stable at neutral pH but prone to hydrolysis in acidic (pH <3) or alkaline (pH >10) conditions .

- Thermal stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures (typically >150°C) .

- Oxidation prevention : Add antioxidants like dithiothreitol (DTT) to buffers during biological assays .

Advanced Research Questions

Q. How does the benzyl group in this compound influence its biochemical activity compared to native L-homocysteine?

The benzyl group alters:

- Enzymatic interactions : It sterically hinders binding to pyridoxal phosphate-dependent enzymes (e.g., cystathionine β-synthase), reducing participation in transsulfuration pathways .

- Cellular uptake : Enhanced lipophilicity may increase membrane permeability, as shown in Caco-2 cell models .

- Pro-inflammatory effects : Unlike L-homocysteine, S-benzyl derivatives show attenuated induction of cathepsin V in endothelial cells, suggesting modified inflammatory signaling .

Q. What analytical strategies resolve contradictions in reported toxicity data for this compound?

Discrepancies arise from:

- Purity variability : Impurities like residual benzyl halides or disulfide dimers (e.g., homocystine) can skew toxicity assays. Use LC-MS/MS to quantify contaminants .

- Assay specificity : Differentiate thiol-specific toxicity (e.g., via Ellman’s assay) from nonspecific oxidative stress using ROS probes (e.g., DCFH-DA) .

- Model systems : Compare results across in vitro (e.g., HEK293 cells) and in vivo (e.g., zebrafish embryos) models to identify context-dependent effects .

Q. What methodologies are recommended for studying this compound’s role in enzyme inhibition or allosteric modulation?

Advanced approaches include:

- Kinetic assays : Measure inhibition constants (Kᵢ) for enzymes like S-adenosylhomocysteine hydrolase (SAHH) using spectrophotometric monitoring of NAD+/NADH interconversion .

- X-ray crystallography : Resolve co-crystal structures of SAHH with this compound to identify binding interactions (e.g., hydrophobic pockets accommodating the benzyl group) .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics and entropy-driven vs. enthalpy-driven inhibition .

Methodological Notes

- Data reproducibility : Always include internal controls (e.g., L-homocysteine) and triplicate measurements in assays to account for batch-to-batch variability .

- Contradictory findings : Cross-validate results using orthogonal techniques (e.g., NMR for structure, LC-MS for purity) before concluding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.